H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH

Description

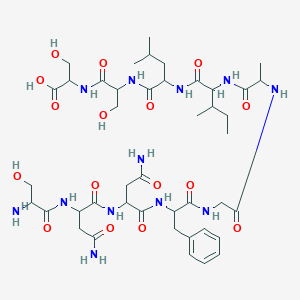

H-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-OH, also known as Amylin (20–29) (human), is a 10-amino acid peptide fragment derived from residues 20–29 of human amylin (islet amyloid polypeptide). This peptide is associated with glucose metabolism and has been studied in the context of type 2 diabetes due to its role in amyloid fibril formation, which is linked to pancreatic β-cell dysfunction .

Properties

IUPAC Name |

2-[[2-[[2-[[2-[2-[[2-[[2-[[4-amino-2-[[4-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68N12O16/c1-6-21(4)34(42(69)52-25(12-20(2)3)38(65)53-29(18-57)41(68)54-30(19-58)43(70)71)55-35(62)22(5)48-33(61)16-47-37(64)26(13-23-10-8-7-9-11-23)50-40(67)28(15-32(46)60)51-39(66)27(14-31(45)59)49-36(63)24(44)17-56/h7-11,20-22,24-30,34,56-58H,6,12-19,44H2,1-5H3,(H2,45,59)(H2,46,60)(H,47,64)(H,48,61)(H,49,63)(H,50,67)(H,51,66)(H,52,69)(H,53,65)(H,54,68)(H,55,62)(H,70,71) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSCIVKVSZSEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68N12O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino acid attached to the resin.

Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Releasing the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the deprotection, coupling, and cleavage steps, allowing for the efficient production of large quantities of peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for modifying amino acid residues.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds.

Scientific Research Applications

Peptides like H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH have numerous applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.

Biology: Serve as models for studying protein structure and function.

Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.

Industry: Used in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects. For example, some peptides mimic natural hormones or neurotransmitters, binding to their receptors and eliciting a response .

Comparison with Similar Compounds

Key Attributes :

- CAS Number : 118068-30-7

- Molecular Formula : C₄₃H₆₈N₁₂O₁₆

- Sequence : Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser

- Function : Involved in amyloid fibril aggregation, a hallmark of pancreatic pathology in diabetes .

Amylin (20–29) is utilized in research to study protein misfolding mechanisms and therapeutic interventions targeting amyloidogenesis. Its synthetic counterpart is commercially available for biochemical assays and structural studies .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Attributes of H-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-OH and Related Peptides

*Calculated based on molecular formula C₄₃H₆₈N₁₂O₁₆.

HuMan GLP-1 (CAS 106612-94-6)

- Structural Differences : HuMan GLP-1 is significantly longer (35 residues vs. 10) and contains α-helical regions critical for binding to the GLP-1 receptor .

- Functional Contrast : While both peptides are linked to diabetes, GLP-1 enhances insulin secretion, whereas Amylin (20–29) is implicated in pathological fibril aggregation .

- Solubility : GLP-1 is water-soluble (2 mg/mL), facilitating its use in injectable therapies, whereas Amylin (20–29)’s solubility profile is less documented .

Adrenomedullin (22–52) (CAS 159899-65-7)

H-Ser-Asp-Gly-Arg-Gly-OH (CAS 108608-63-5)

- Sequence Simplicity : This 5-residue peptide lacks the complexity of Amylin (20–29) but shares serine and glycine residues, which may influence solubility .

Biological Activity

Overview

H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH is a peptide composed of ten amino acids, including serine, asparagine, phenylalanine, glycine, alanine, isoleucine, and leucine. This peptide is significant in biological research due to its potential roles in various physiological processes and therapeutic applications. Understanding its biological activity involves examining its interactions with molecular targets, mechanisms of action, and potential health benefits.

Structure and Synthesis

The synthesis of H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to create the desired peptide structure. The synthesis process includes:

- Deprotection : Removing protective groups from amino acids.

- Coupling : Adding the next amino acid using coupling reagents.

- Cleavage : Releasing the peptide from the resin using cleavage agents like trifluoroacetic acid (TFA) .

Biological Activity

The biological activity of H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH can be categorized into several key areas:

Peptides like H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH can interact with various molecular targets such as enzymes and receptors. These interactions may modulate biological pathways, influencing physiological responses. For instance, some peptides mimic natural hormones or neurotransmitters, leading to specific biological effects .

2. Therapeutic Potential

Research indicates that peptides similar to H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH hold promise as therapeutic agents for conditions such as cancer and metabolic disorders. The specific amino acid sequence plays a crucial role in determining the peptide's efficacy and target specificity .

3. Applications in Drug Development

Peptides are increasingly being explored for their potential in drug development due to their ability to selectively bind to biological targets. The unique sequence of H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH may provide advantages in creating targeted therapies with fewer side effects compared to traditional drugs .

Case Studies

Several studies have investigated the biological activities of peptides similar to H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH:

- ACE Inhibition : Research has shown that certain peptides exhibit angiotensin-converting enzyme (ACE) inhibitory activity, which is beneficial for managing hypertension. Peptides with branched aliphatic amino acids at the N-terminal end demonstrated enhanced ACE-inhibitory effects .

- Anticancer Activity : A study reported that specific peptide sequences exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. For example, peptides containing aromatic residues like phenylalanine were found to be particularly effective against various cancer types .

Comparative Analysis

To understand the uniqueness of H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH, it is essential to compare it with similar peptides:

| Peptide Sequence | Biological Activity | Unique Features |

|---|---|---|

| H-Ser-asn-asn-phe-gly-ala-ile-leu-ser-ser-OH | Potential ACE inhibitor | Specific sequence enhances selectivity |

| Cys-Ala-Leu-Asn-Asn | Anticancer properties | Contains cysteine for disulfide bond formation |

| Cys-Phe-Gly-Ala-Ile-Leu-Ser | Neurotransmitter mimic | Aromatic residues improve binding |

Q & A

Synthesis and Characterization

Basic: Q. What are the critical steps in solid-phase peptide synthesis (SPPS) for H-Ser-Asn-Asn-Phe-Gly-Ala-Ile-Leu-Ser-Ser-OH, and how can aggregation be minimized? Methodological Answer:

- Use Fmoc/t-Bu chemistry with orthogonal protecting groups for serine (Ser) and asparagine (Asn) to prevent side reactions.

- Incorporate solubilizing agents (e.g., 2,2,2-trifluoroethanol) during coupling steps to reduce aggregation.

- Monitor reaction efficiency via Kaiser tests or HPLC after each deprotection/coupling cycle .

Advanced: Q. How can researchers address discrepancies in mass spectrometry (MS) data during purity assessment of this peptide? Methodological Answer:

- Perform MALDI-TOF MS for high molecular weight accuracy and LC-MS/MS for fragmentation analysis to resolve ambiguous peaks.

- Validate results using orthogonal techniques like capillary electrophoresis or ion-mobility spectrometry. Cross-reference with PubChem’s canonical SMILES and InChI Key for structural confirmation .

Structural and Functional Analysis

Basic: Q. Which spectroscopic methods are optimal for determining the secondary structure of this peptide? Methodological Answer:

- Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) to detect α-helix/β-sheet content.

- Attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy for amide I and II band analysis .

Advanced: Q. How can molecular dynamics (MD) simulations resolve contradictions between NMR-derived and crystallographic structural models? Methodological Answer:

- Run MD simulations (e.g., AMBER or GROMACS) in explicit solvent for ≥100 ns to assess conformational stability.

- Compare simulated NOE patterns with experimental NMR data and validate against X-ray crystallography B-factors. Use clustering algorithms to identify dominant conformers .

Experimental Design and Data Interpretation

Basic: Q. What frameworks (e.g., FINER criteria) ensure rigor in formulating research questions about this peptide’s bioactivity? Methodological Answer:

- Apply the FINER framework: Ensure questions are F easible (e.g., accessible cell lines), I nteresting (novelty in serine phosphorylation roles), N ovel (unexplored glycosylation sites), E thical (animal model compliance), and R elevant (e.g., cancer signaling pathways) .

Advanced: Q. How should researchers design dose-response studies to distinguish direct target engagement from off-target effects? Methodological Answer:

- Use a multi-concentration assay (e.g., 10 nM–100 µM) with orthogonal readouts (e.g., SPR for binding, luciferase reporter for functional activity).

- Include negative controls (scrambled peptide) and competitive inhibitors. Analyze data using Hill slopes and Schild plots to confirm specificity .

Data Contradiction and Reproducibility

Advanced: Q. How can conflicting results from in vitro vs. in vivo studies of this peptide’s pharmacokinetics be reconciled? Methodological Answer:

- Conduct protein-binding assays (e.g., equilibrium dialysis) to assess serum albumin interactions.

- Validate in vivo half-life using radiolabeled peptides and compartmental modeling. Adjust for metabolic enzymes (e.g., peptidase activity) through liver microsome assays .

Computational and Bioinformatic Approaches

Advanced: Q. What computational strategies predict this peptide’s interaction with known receptors (e.g., GPCRs)? Methodological Answer:

- Use homology modeling (SWISS-MODEL) and docking simulations (AutoDock Vina) against GPCR databases (GPCRdb).

- Validate predictions via alanine-scanning mutagenesis and surface plasmon resonance (SPR) binding assays. Cross-reference with PubChem’s structural descriptors .

Notes

- Avoid non-academic sources (e.g., BenchChem). Prioritize PubChem for structural validation .

- For reproducibility, document synthesis protocols in Supplementary Information per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Address ethical compliance in animal/human studies using NIH’s human subjects framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.